molecular formula C18H18N4O3 B5338465 1-(4-cyanobenzoyl)-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid

1-(4-cyanobenzoyl)-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid

Cat. No.: B5338465
M. Wt: 338.4 g/mol
InChI Key: WSCICKNMEQALDV-UHFFFAOYSA-N
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Description

1-(4-cyanobenzoyl)-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized through various methods and has shown promising results in its application in different scientific fields.

Mechanism of Action

The mechanism of action of 1-(4-cyanobenzoyl)-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid is not yet fully understood. However, it has been suggested that this compound may exert its anti-inflammatory effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory activity in various in vitro and in vivo studies. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to reduce the production of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator.

Advantages and Limitations for Lab Experiments

1-(4-cyanobenzoyl)-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid has several advantages for lab experiments, including its ease of synthesis and high purity. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 1-(4-cyanobenzoyl)-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid. One potential direction is to further investigate its mechanism of action and its potential as a drug candidate for the treatment of inflammatory diseases. Additionally, this compound could be studied for its potential application in other scientific fields, such as materials science and catalysis. Finally, further studies could be conducted to optimize the synthesis method of this compound and improve its solubility in aqueous solutions.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in its application in various scientific fields. Its ease of synthesis and potent anti-inflammatory activity make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases. Further research is needed to fully understand its mechanism of action and to explore its potential in other scientific fields.

Synthesis Methods

1-(4-cyanobenzoyl)-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid can be synthesized through various methods, including the reaction of 4-cyanobenzoyl chloride with 4-methyl-1H-pyrazole in the presence of triethylamine, followed by the reaction with piperidine-4-carboxylic acid. Another method involves the reaction of 4-cyanobenzoyl chloride with 4-methyl-1H-pyrazole in the presence of sodium hydride, followed by the reaction with piperidine-4-carboxylic acid.

Scientific Research Applications

1-(4-cyanobenzoyl)-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been extensively studied for its potential application in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. This compound has been found to exhibit potent anti-inflammatory activity and has shown promising results in the treatment of various inflammatory diseases.

Properties

IUPAC Name

1-(4-cyanobenzoyl)-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-13-11-20-22(12-13)18(17(24)25)6-8-21(9-7-18)16(23)15-4-2-14(10-19)3-5-15/h2-5,11-12H,6-9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCICKNMEQALDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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